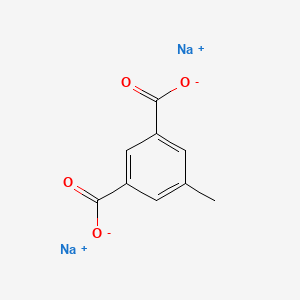
Disodium 5-methylisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-methylisophthalate is a chemical compound with the molecular formula C9H6Na2O4. It is a disodium salt of 5-methylisophthalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 5-methylisophthalate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for pH control and evaporation enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Disodium 5-methylisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylisophthalic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.
Major Products Formed:
Oxidation: 5-methylisophthalic acid.
Reduction: 5-methylbenzyl alcohol.
Substitution: Metal salts of 5-methylisophthalate.
Scientific Research Applications
Disodium 5-methylisophthalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium 5-methylisophthalate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as catalysis and drug delivery. The molecular targets include metal ions, which are coordinated by the carboxylate groups of the compound. The pathways involved include the formation of coordination bonds between the metal ions and the carboxylate groups .
Comparison with Similar Compounds
Disodium isophthalate: Similar in structure but lacks the methyl group.
Disodium terephthalate: Similar in structure but has a different arrangement of carboxylate groups.
Uniqueness: Disodium 5-methylisophthalate is unique due to the presence of the methyl group, which imparts different chemical properties compared to its analogs. This methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H6Na2O4 |
|---|---|
Molecular Weight |
224.12 g/mol |
IUPAC Name |
disodium;5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C9H8O4.2Na/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;/h2-4H,1H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
PYOMABPBBGNPCT-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





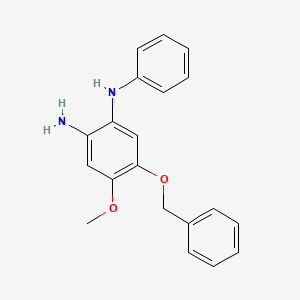
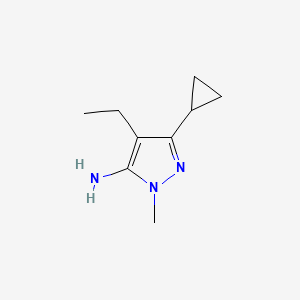
![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)

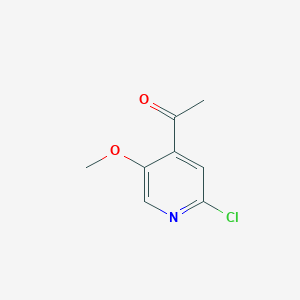
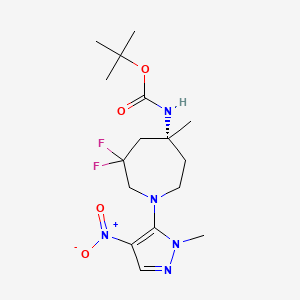
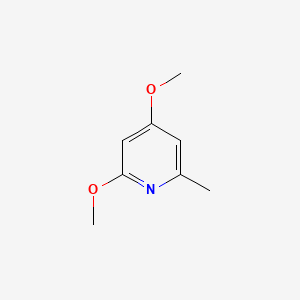
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
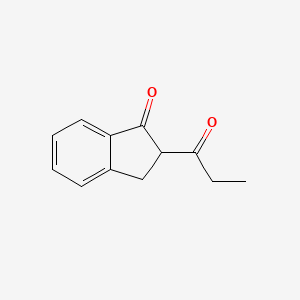
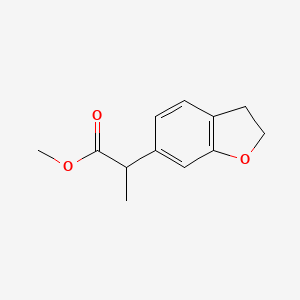
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
